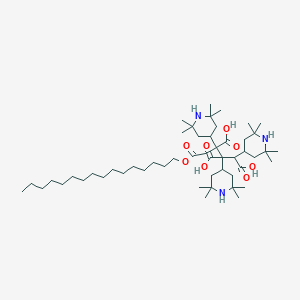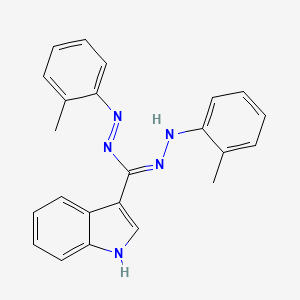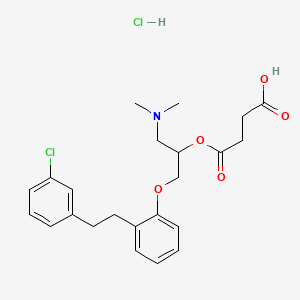
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a butanedioic acid esterified with a phenoxy group that is further substituted with a 3-chlorophenyl ethyl group and a dimethylamino methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride typically involves multiple steps. The initial step often includes the esterification of butanedioic acid with a phenoxy compound. This is followed by the introduction of the 3-chlorophenyl ethyl group through a Friedel-Crafts alkylation reaction. The final step involves the addition of the dimethylamino methyl group, which can be achieved through a Mannich reaction.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors is particularly advantageous for the large-scale production of complex organic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, mono(2-(2-(2-(4-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride
- Butanedioic acid, mono(2-(2-(2-(3-bromophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride
Uniqueness
Butanedioic acid, mono(2-(2-(2-(3-chlorophenyl)ethyl)phenoxy)-1-((dimethylamino)methyl)ethyl) ester, hydrochloride is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The presence of the 3-chlorophenyl group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
86819-22-9 |
|---|---|
Molekularformel |
C23H29Cl2NO5 |
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
4-[1-[2-[2-(3-chlorophenyl)ethyl]phenoxy]-3-(dimethylamino)propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C23H28ClNO5.ClH/c1-25(2)15-20(30-23(28)13-12-22(26)27)16-29-21-9-4-3-7-18(21)11-10-17-6-5-8-19(24)14-17;/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,27);1H |
InChI-Schlüssel |
GNWOHXUPPNIPBI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)Cl)OC(=O)CCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


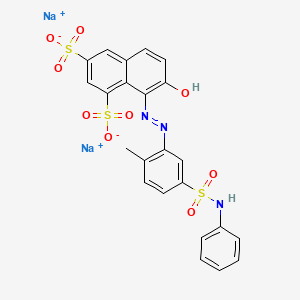
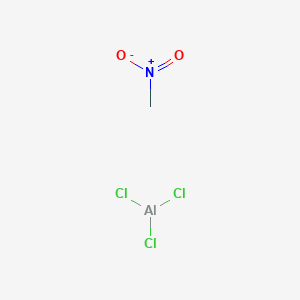
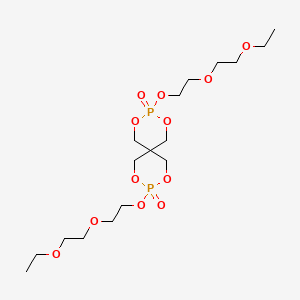
![[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate](/img/structure/B15182691.png)
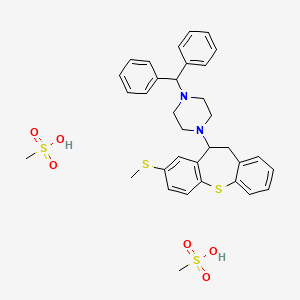
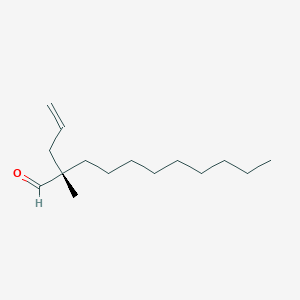

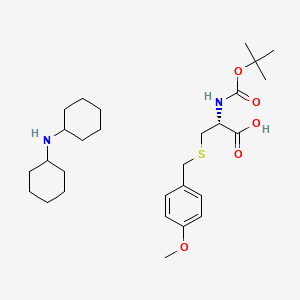

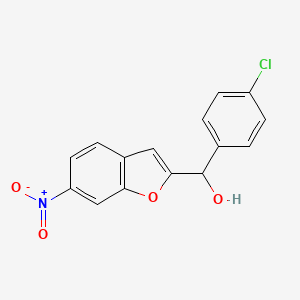
![2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane](/img/structure/B15182723.png)

